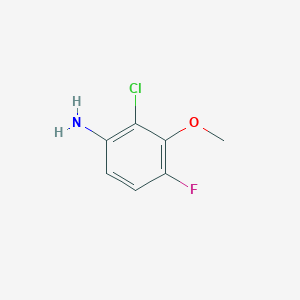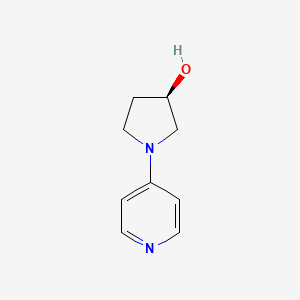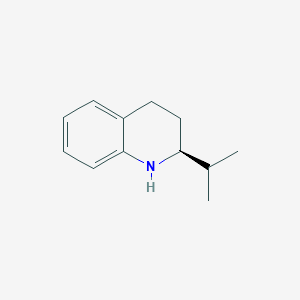
4-Chloro-5-vinylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-5-vinilnicotinonitrilo es un compuesto orgánico con la fórmula molecular C8H5ClN2. Es un derivado del nicotinonitrilo, caracterizado por la presencia de un átomo de cloro en la posición 4 y un grupo vinilo en la posición 5 del anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Cloro-5-vinilnicotinonitrilo normalmente implica la cloración y vinilación de derivados del nicotinonitrilo. Un método común incluye la reacción de 4-cloronicotinonitrilo con acetileno en condiciones específicas para introducir el grupo vinilo en la posición 5 .
Métodos de Producción Industrial
La producción industrial de 4-Cloro-5-vinilnicotinonitrilo puede implicar procesos de cloración y vinilación a gran escala, utilizando catalizadores y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso está diseñado para ser rentable y escalable para aplicaciones comerciales .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Cloro-5-vinilnicotinonitrilo sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas.
Sustitución: El átomo de cloro puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Oxidación: Formación de óxidos y ácidos carboxílicos.
Reducción: Formación de aminas primarias.
Sustitución: Formación de diversos derivados sustituidos de nicotinonitrilo.
Aplicaciones Científicas De Investigación
4-Cloro-5-vinilnicotinonitrilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como precursor para la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de materiales avanzados y productos químicos especializados .
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-5-vinilnicotinonitrilo involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Nicotinonitrilo: El compuesto padre, que carece de los grupos cloro y vinilo.
4-Cloronicotinonitrilo: Estructura similar pero sin el grupo vinilo.
5-Vinilnicotinonitrilo: Estructura similar pero sin el átomo de cloro
Singularidad
4-Cloro-5-vinilnicotinonitrilo es único debido a la presencia combinada de los grupos cloro y vinilo, lo que confiere reactividad química distinta y potenciales actividades biológicas. Este patrón de doble sustitución lo convierte en un compuesto valioso para diversas aplicaciones sintéticas y de investigación .
Propiedades
Fórmula molecular |
C8H5ClN2 |
|---|---|
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
4-chloro-5-ethenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5ClN2/c1-2-6-4-11-5-7(3-10)8(6)9/h2,4-5H,1H2 |
Clave InChI |
IAOCPQXAWJXUKZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CN=CC(=C1Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine](/img/structure/B11916375.png)


![2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)



![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)

![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)
![3-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B11916445.png)
![6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916458.png)

![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)
